3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial production, the same Claisen-Schmidt condensation can be scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, quinones, or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one depends on its specific application:
Biological Activity: It may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules.
Chemical Reactions: The presence of electron-withdrawing groups (chlorine atoms) and electron-donating groups (hydroxyl group) influences its reactivity and the types of reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one: Lacks the hydroxyl group, which may affect its biological activity and reactivity.
3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one: Lacks the dichlorophenyl group, which may influence its chemical properties and applications.
3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of a hydroxyl group, which can alter its reactivity and biological effects.
Uniqueness
The presence of both 2,4-dichlorophenyl and 4-hydroxyphenyl groups in 3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one makes it unique in terms of its chemical reactivity and potential biological activities. The combination of electron-withdrawing and electron-donating groups can lead to diverse interactions and applications.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-5-1-10(14(17)9-12)4-8-15(19)11-2-6-13(18)7-3-11/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTHPNPUVZHDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380765 |
Source
|
Record name | 3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142531-17-7 |
Source
|
Record name | 3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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